molecular formula C9H9F3N2O B2897804 N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide CAS No. 1312766-79-2

N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide

Cat. No.: B2897804
CAS No.: 1312766-79-2
M. Wt: 218.179
InChI Key: QPSFNZJGLHDENP-UHFFFAOYSA-N
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Description

N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide typically involves the reaction of benzeneethanimidamide with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to various targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneethanimidamide, N-hydroxy-4-(trifluoromethoxy)-
  • Benzeneethanimidamide, N-hydroxy-4-(trifluoromethylthio)-

Uniqueness

N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications compared to its analogs.

Properties

IUPAC Name

N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14-15/h1-4,15H,5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSFNZJGLHDENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=NO)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C/C(=N/O)/N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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